N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide
Description
N'-[(E)-(2,6-Dichlorophenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base derived from the condensation of 4-methoxybenzohydrazide and 2,6-dichlorobenzaldehyde. This compound features a hydrazide backbone with a 4-methoxybenzoyl group and a 2,6-dichlorophenyl-substituted azomethine (C=N) moiety. The E-configuration of the imine bond is stabilized by steric and electronic effects of the dichlorophenyl substituents . Its synthesis typically involves refluxing the precursors in ethanol with catalytic acetic acid, followed by recrystallization, a method consistent with analogous hydrazide derivatives .
The 4-methoxy group on the benzoyl moiety contributes to solubility and hydrogen-bonding capabilities.
Properties
CAS No. |
42596-09-8 |
|---|---|
Molecular Formula |
C15H12Cl2N2O2 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-21-11-7-5-10(6-8-11)15(20)19-18-9-12-13(16)3-2-4-14(12)17/h2-9H,1H3,(H,19,20)/b18-9+ |
InChI Key |
DKRMZWSFEMIMQX-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between 4-methoxybenzoic acid hydrazide and 2,6-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of certain pathogens by interfering with their metabolic processes . The compound’s anticancer effects could be related to its ability to induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Arylidene Moiety
- N'-(4-Hydroxybenzylidene)-4-Methoxybenzohydrazide: This analogue replaces the 2,6-dichlorophenyl group with a 4-hydroxyphenyl ring.
- The dihedral angle between the aromatic rings (18.28°) is smaller than in dichloro derivatives, suggesting greater planarity and π-π stacking efficiency .
Key Insight : Chlorine substituents in the target compound improve stability and bioactivity in hydrophobic environments, while hydroxy groups favor polar interactions.
Dichlorophenyl-Containing Analogues
N,N-bis[(E)-(2,6-Dichlorophenyl)methylidene]carbothioic Dihydrazide :
This thiocarbohydrazide (MW 420.14 a.m.u) shares the 2,6-dichlorophenyl group but replaces the benzoyl moiety with a thiocarbonyl group. The sulfur atom increases electron delocalization, as seen in IR (C=S at ~1644 cm⁻¹), and may enhance radical scavenging activity .
- N′-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(Trifluoromethyl)phenyl]amino}benzohydrazide: The addition of a trifluoromethyl group introduces strong electron-withdrawing effects, altering binding interactions in molecular docking studies. This compound demonstrated notable anti-inflammatory activity, suggesting that dichlorophenyl derivatives with electron-deficient substituents may optimize target affinity .
Key Insight : The benzohydrazide core in the target compound offers a balance between electronic effects and steric bulk, avoiding excessive rigidity seen in thiocarbohydrazides.
Heterocyclic Analogues
- 2-(2-Chloro-4-Nitrophenyl)-N'-[(E)-(2,6-Dichlorophenyl)methylidene]-1,3-Benzoxazole-5-Carbohydrazide (3e): Incorporation of a benzoxazole ring (MW 490.19 a.m.u) introduces rigidity and planar geometry, as confirmed by NMR (δ 8.59 ppm for CH=N) .
Key Insight : Heterocycles like benzoxazole increase molecular complexity and binding specificity but may compromise bioavailability compared to simpler hydrazides.
Sulfonohydrazide vs. Benzohydrazide Derivatives
- N'-[(E)-(2,6-Dichlorophenyl)methylidene]-4-Methylbenzenesulfonohydrazide: Replacing the benzoyl group with a sulfonyl moiety (MW ~373.24 a.m.u) alters electronic properties, with sulfonyl groups being stronger electron-withdrawers.
Key Insight: Sulfonohydrazides exhibit distinct reactivity profiles, favoring sulfonamide-based interactions over the acyl hydrazide hydrogen bonding seen in the target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on .
Biological Activity
N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide is a hydrazone derivative that has attracted attention for its diverse biological activities. This compound belongs to a broader class of acylhydrazones, which are known for their potential therapeutic applications due to their antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzohydrazide and 2,6-dichloroacetophenone. This reaction yields the hydrazone linkage characteristic of the compound. The structural elucidation is often performed using spectroscopic methods such as NMR and mass spectrometry to confirm the formation of the desired product.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive and Gram-negative bacteria are notably low, suggesting its potential as an effective antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. The compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Lines Tested : HeLa (cervical carcinoma), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 25 µM
These findings highlight the compound's potential as a lead molecule in cancer therapy.
Antioxidant Activity
The antioxidant activity of this compound has also been investigated. The compound demonstrates significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases.
- DPPH Assay : The compound showed an IC50 value of 50 µg/mL in scavenging DPPH radicals.
- Comparison with Standard : The antioxidant activity was comparable to that of ascorbic acid, a well-known antioxidant.
Structure-Activity Relationship (SAR)
The biological activities of hydrazone derivatives can often be correlated with their structural features. In the case of this compound:
- The presence of the 2,6-dichlorophenyl moiety enhances antimicrobial and anticancer activities.
- The methoxy group at the para position contributes to increased lipophilicity, facilitating better cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

